molecular formula C8H8ClF B081784 2-Chloro-5-fluoro-1,3-dimethylbenzene CAS No. 14994-16-2

2-Chloro-5-fluoro-1,3-dimethylbenzene

Cat. No. B081784
CAS RN: 14994-16-2
M. Wt: 158.6 g/mol
InChI Key: MVJOCJGXPDHQEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-5-fluoro-1,3-dimethylbenzene often involves halogenation and methylation steps. Techniques such as aromatic nucleophilic substitution have been employed for the synthesis of fluorinated benzene derivatives, demonstrating the feasibility of introducing halogens and methyl groups onto the benzene ring in a controlled manner (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of halogenated dimethylbenzenes is influenced by the electron-withdrawing effects of the halogens, which can impact the electronic distribution around the benzene ring. Crystallographic studies provide insights into the arrangement of substituents and the overall geometry of the molecule, highlighting the role of steric and electronic factors in determining molecular conformation (Thakur et al., 2010).

Chemical Reactions and Properties

Chemical reactions of this compound include electrophilic and nucleophilic substitutions facilitated by the presence of halogens. The fluorine and chlorine atoms can undergo replacement under specific conditions, leading to a variety of derivatives. The reactivity towards nucleophilic substitution is particularly noteworthy, as it allows for the introduction of different functional groups into the molecule (Goryunov et al., 2010).

Scientific Research Applications

Vaporization Enthalpies and Physical Properties

Research on the physical properties of 2-Chloro-5-fluoro-1,3-dimethylbenzene has led to the development of methodologies for estimating vaporization enthalpies of halogen-substituted benzenes. A study by Verevkin et al. (2014) measured the vapor pressures of various chloro- and fluoro-substituted methylbenzenes, including this compound, utilizing the transpiration method. This research contributes to the understanding of the thermodynamic properties of halogenated benzenes, which is crucial for their application in chemical synthesis and industrial processes (Verevkin et al., 2014).

Chemical Synthesis and Reactivity

In the field of chemical synthesis, this compound serves as a key intermediate in the formation of complex molecules. Goryunov et al. (2010) have shown its utility in reactions with Dimethyl(trimethylsilyl)phosphane, highlighting its role in nucleophilic aromatic substitution reactions. This study provides insight into the substrate selectivity and regioselectivity of such reactions, which are fundamental in the design of new pharmaceuticals and materials (Goryunov et al., 2010).

Photophysical and Photochemical Studies

The photophysical and photochemical behaviors of halogenated benzenes, including this compound, are areas of active research due to their applications in material science and organic synthesis. The study of photochemical reactions of acyl iodides with aryl halides, as investigated by Voronkov et al. (2013), is an example of how these compounds participate in complex reaction mechanisms, leading to products with potential applications in developing new materials and understanding reaction dynamics (Voronkov et al., 2013).

Advanced Materials Development

The development of advanced materials, particularly those with specific electronic or photonic properties, often relies on the unique characteristics of halogenated aromatic compounds. Research by Protti et al. (2012) on the photodehalogenation of silylated and stannylated phenyl halides, including derivatives related to this compound, contributes to the understanding of how these compounds can be manipulated to create new materials with desirable properties, such as paramagnetic and semiconducting characteristics (Protti et al., 2012).

Safety and Hazards

2-Chloro-5-fluoro-1,3-dimethylbenzene is toxic and should be handled with care . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn . It should be kept away from open flames and high-temperature areas during use and storage .

properties

IUPAC Name

2-chloro-5-fluoro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJOCJGXPDHQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471604
Record name 2-chloro-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14994-16-2
Record name 2-chloro-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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